5-Bromo-7-fluorochroman-4-one HCl
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Overview
Description
5-Bromo-7-fluorochroman-4-one HCl is a chemical compound with the molecular formula C9H6BrFO2. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry for the design and synthesis of novel lead compounds . This compound is known for its significant variations in biological activities due to the absence of a double bond between C-2 and C-3 in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluorochroman-4-one HCl typically involves the bromination and fluorination of chroman-4-one derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure . The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluorochroman-4-one HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted chromanone derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
5-Bromo-7-fluorochroman-4-one HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluorochroman-4-one HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-7-fluorochroman-4-one HCl include:
Chroman-4-one: A parent compound with a similar structure but lacking the bromine and fluorine substitutions.
7-Bromo-5-fluorochroman-4-one: A closely related compound with the bromine and fluorine atoms in different positions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H7BrClFO2 |
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Molecular Weight |
281.50 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H6BrFO2.ClH/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8;/h3-4H,1-2H2;1H |
InChI Key |
HJLKXUARWIKIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)Br.Cl |
Origin of Product |
United States |
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